Diethyl 3-(cyanomethylene)pentanedioate
Overview
Description
Diethyl 3-(cyanomethylene)pentanedioate is an organic compound with the molecular formula C₁₁H₁₅NO₄. It is a nitrile derivative and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a cyanomethylene group attached to a pentanedioate backbone, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3-(cyanomethylene)pentanedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with acrylonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Michael addition, followed by cyclization to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3-(cyanomethylene)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 3-(cyanomethylene)pentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 3-(cyanomethylene)pentanedioate involves its interaction with various molecular targets. The cyanomethylene group can undergo nucleophilic attack, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can then participate in further chemical transformations, making the compound a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 3-(cyanomethylidene)pentanedioate
- Diethyl 3-(cyanomethyliden)pentandioat
- Diethyl 3-(cyanomethylene)glutaric acid diethyl ester
Uniqueness
Diethyl 3-(cyanomethylene)pentanedioate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its versatility as an intermediate makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
diethyl 3-(cyanomethylidene)pentanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-15-10(13)7-9(5-6-12)8-11(14)16-4-2/h5H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFIAGDIQJRCIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=CC#N)CC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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